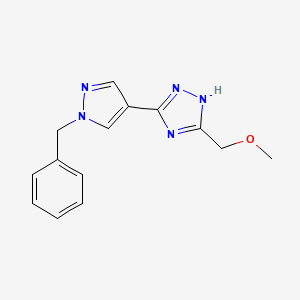
5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
Further studies are needed to fully understand the mechanism of action of 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole.
5. Toxicity: Further studies are needed to explore the toxicity of 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole and its potential side effects.
In conclusion, 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole is a promising candidate for scientific research. This compound has a unique chemical structure and exhibits a range of biochemical and physiological effects. Further studies are needed to explore its potential applications in cancer therapy, neurological disorders, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole and its potential toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole has several advantages and limitations for lab experiments. Some of the advantages of using this compound in lab experiments include:
1. Unique Chemical Structure: 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole has a unique chemical structure that makes it a promising candidate for further research.
2. Reproducible
Zukünftige Richtungen
There are several future directions for the study of 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole. Some of the potential areas for further research include:
1. Cancer Therapy: Further studies are needed to explore the potential use of 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole in cancer therapy.
2. Neurological Disorders: Further studies are needed to explore the potential use of 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: Further studies are needed to explore the potential use of 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole in the treatment of cardiovascular diseases such as heart failure and myocardial infarction.
4.
Synthesemethoden
The synthesis method of 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole is efficient and reproducible, making it easy to obtain large quantities of this compound for lab experiments.
3. Range of Biochemical and Physiological Effects: 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole exhibits a range of biochemical and physiological effects, making it a versatile compound for lab experiments.
Some of the limitations of using 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole in lab experiments include:
1. Limited Studies: Despite its potential applications in scientific research, there are limited studies on the effects of 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole.
2. Lack of Understanding of
Wissenschaftliche Forschungsanwendungen
5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. Some of the potential scientific research applications of 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole include:
1. Cancer Research: 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. This compound has been studied for its potential use in cancer therapy.
2. Neurological Disorders: 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole has been found to exhibit cardioprotective properties and has been studied for its potential use in the treatment of cardiovascular diseases such as heart failure and myocardial infarction.
Eigenschaften
IUPAC Name |
3-(1-benzylpyrazol-4-yl)-5-(methoxymethyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-20-10-13-16-14(18-17-13)12-7-15-19(9-12)8-11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLBABLAQDXCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NN1)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5685677.png)
![N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5685680.png)

![5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5685703.png)

![5,6-dimethoxy-2-{2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5685717.png)
![1-(cyclobutylcarbonyl)-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5685732.png)
![3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5685739.png)
![(1R*,3S*)-3-ethoxy-7-[(2-methoxyphenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5685744.png)
![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5685752.png)
![1-{5-[(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B5685764.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5685770.png)

![N,1,3-trimethyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5685782.png)